molecular formula C18H14O5 B2464324 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 549501-07-7

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2464324
CAS No.: 549501-07-7
M. Wt: 310.305
InChI Key: ZWRRHCFKRNZNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The 2-methoxyphenyl group is attached to the third position of the chromen-2-one core, and an acetate group is attached to the seventh position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to form the chromen-2-one core. Finally, the acetate group is introduced by reacting the chromen-2-one derivative with acetic anhydride in the presence of a base, such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the intermediate chalcone, cyclization to form the chromen-2-one core, and acetylation to introduce the acetate group. Reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and reaction temperatures are carefully controlled to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(2-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(2-nitrophenyl)-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical and biological properties. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability. This structural feature also influences the compound’s reactivity and stability, making it a valuable compound for various scientific applications .

Biological Activity

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is of significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, characterized by a chromen-2-one core with a methoxyphenyl substituent and an acetate group, suggests diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14O4\text{C}_{17}\text{H}_{14}\text{O}_4

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound acts as a free radical scavenger, which helps in reducing oxidative stress within cells.
  • Anti-inflammatory Effects : It modulates the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
  • Antimicrobial Properties : The compound disrupts microbial cell membranes, inhibiting the growth of various pathogens.
  • Cytotoxic Effects on Cancer Cells : Research indicates that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Activity

In vitro assays suggest that this compound inhibits the production of pro-inflammatory cytokines. The following table summarizes its effects on key inflammatory markers:

Inflammatory MarkerEffect (μM concentration)Reference
TNF-alphaInhibition at 10 μM
IL-6Inhibition at 5 μM
COX-2Inhibition at 20 μM

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli40 μg/mL
Bacillus subtilis30 μg/mL

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table details its IC50 values against various cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0

Case Studies

  • Breast Cancer Study : A study evaluated the cytotoxic effects of various coumarin derivatives on MCF-7 breast cancer cells, revealing that compounds similar to this compound significantly inhibited cell proliferation with an IC50 value indicating effective potential for therapeutic applications .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRHCFKRNZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.